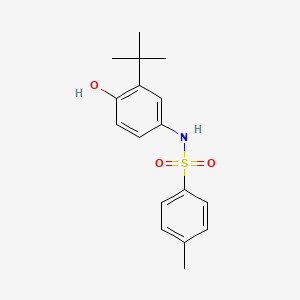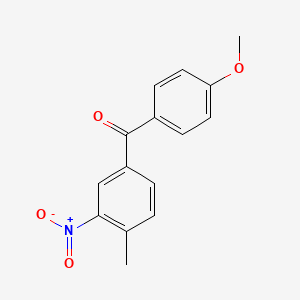![molecular formula C20H24N2O B5828692 1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE](/img/structure/B5828692.png)
1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential use as an antibacterial and antifungal agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including Parkinson’s and Alzheimer’s disease . In industry, it is used in the production of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes in the body, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparación Con Compuestos Similares
1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE can be compared with other similar compounds, such as 1-(3-aminopropyl)-4-methylpiperazine and 1,4-bis(3-aminopropyl)piperazine . These compounds share similar structural features but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer its unique pharmacological properties .
Propiedades
IUPAC Name |
1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-6-5-9-19(14-17)16-21-10-12-22(13-11-21)20(23)15-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJURQPLBQMSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5828613.png)
![N,N'-[(phenylphosphoryl)bis(methylene)]dianiline](/img/structure/B5828620.png)
![3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL](/img/structure/B5828629.png)
![2-methoxy-5-[3-methoxy-2-(methoxycarbonyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5828637.png)


![N-(3-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5828645.png)
![N'-(1-phenylethylidene)-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B5828649.png)
![N-[(4-fluorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5828656.png)
![N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide](/img/structure/B5828676.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5828694.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5828700.png)
![6-methyl-N'-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5828704.png)
